molecular formula C10H7BrFN B1279632 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile CAS No. 749269-73-6

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No. B1279632
Key on ui cas rn: 749269-73-6
M. Wt: 240.07 g/mol
InChI Key: KVWJVBSLLYGPIM-UHFFFAOYSA-N
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Patent
US07687524B2

Procedure details

To a room temperature solution of (4-bromo-3-fluorophenyl)acetonitrile from Step 3 (6.4 g) in a solution of 7.5 mL of sodium hydroxide (50% in water W/W) were added 1-bromo-2-chloroethane (4.0 mL) and benzyltriethylammonium chloride (204 mg). The mixture was heated at 60° C. for 5 hours. The reaction mixture was cooled to room temperature and poured into water (100 mL). Extracted with ethyl acetate (200 mL). The extracts were washed with water (100 mL), hydrogen chloride (100 mL, 10% HCl in water) and brine. Then dried with magnesium sulfate and the solvent removed in vacuo. The residue was purified by swish using methyl t-butyl ether and hexanes to yield the title compound.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
204 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][C:3]=1[F:11].[OH-].[Na+].Br[CH2:15][CH2:16]Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:16][CH2:15]2)=[CH:4][C:3]=1[F:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CC#N)F
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
204 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The extracts were washed with water (100 mL), hydrogen chloride (100 mL, 10% HCl in water) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1(CC1)C#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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